2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide, more commonly known as KH7, is a pharmacological tool frequently employed in scientific research to selectively inhibit soluble adenylyl cyclase (sAC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely activated by bicarbonate (HCO3-) and calcium (Ca2+) ions, making it a crucial player in various cellular processes such as pH regulation, ion transport, and sperm motility. [, , , , , , ] By selectively inhibiting sAC, KH7 allows researchers to dissect the specific roles of sAC-mediated cAMP signaling pathways in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
KH7, also known as 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide, is a synthetic organic compound primarily recognized as an inhibitor of soluble adenylyl cyclase. This compound is classified within the family of antimalarial ligands, highlighting its potential therapeutic applications in treating malaria and other related diseases. The compound has a CAS Registry Number of 330676-02-3 and is documented in various chemical databases, including PubChem and the IUPHAR/BPS Guide to Pharmacology .
KH7 is derived from modifications of benzimidazole derivatives, which are known for their biological activity. The classification of KH7 as a synthetic organic compound places it within a category of substances designed for specific pharmacological effects. Its designation as an antimalarial ligand indicates its relevance in the field of infectious disease treatment, particularly malaria .
The synthesis of KH7 involves several chemical reactions that typically start from readily available benzimidazole derivatives. The general method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of KH7 can be described as follows:
The structural data can be visualized using computational chemistry software or through databases such as PubChem, which provide 3D models and structural diagrams .
KH7 participates in various chemical reactions that are pivotal for its function as an adenylyl cyclase inhibitor:
Research indicates that KH7's inhibition affects mitochondrial ATP production through distinct mechanisms compared to other inhibitors like 2-OHE .
KH7 exerts its pharmacological effects primarily through the inhibition of soluble adenylyl cyclase, which plays a critical role in regulating intracellular levels of cyclic AMP. By blocking this enzyme, KH7 reduces cAMP levels, leading to altered cellular responses such as decreased mitochondrial respiration and energy production. This mechanism has been studied extensively in various cellular models, demonstrating KH7's potential impact on metabolic processes .
Key physical and chemical properties of KH7 include:
These properties are crucial for determining the appropriate formulation and delivery methods for potential therapeutic applications .
KH7 has significant scientific uses, particularly in pharmacology and biochemistry:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: